Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
Description
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate is a fluorinated pyridine derivative characterized by a methyl ester group and an amino linkage connecting the acetate moiety to the pyridine ring. Its molecular formula is C₈H₉FN₂O₂, with the fluorine atom at the 6-position of the pyridine ring.
Properties
IUPAC Name |
methyl 2-[(6-fluoropyridin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-10-7-4-2-3-6(9)11-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRDNBBEMPWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate typically involves the reaction of 6-fluoropyridin-2-amine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Intermediates:
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity .
2. Neurological Disorders:
Research indicates that derivatives of this compound may have therapeutic potential for conditions such as Alzheimer's disease and other neurodegenerative disorders. The fluorine atom in the pyridine ring enhances binding affinity to biological targets, which is crucial for drug efficacy .
Biological Studies
1. Activity Investigation:
The compound is employed in studies investigating the biological activity of fluorinated pyridine derivatives. These studies assess how structural variations affect biological interactions and therapeutic outcomes .
2. Mechanism of Action:
The mechanism by which this compound exerts its effects involves interactions with specific enzymes or receptors. The presence of fluorine can increase lipophilicity and metabolic stability, influencing pharmacokinetics and pharmacodynamics .
Materials Science Applications
1. Development of Novel Materials:
In materials science, this compound is used to develop materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonics .
Case Studies
Case Study 1: Neurodegenerative Disorders
Research has demonstrated that compounds similar to this compound can selectively target mGlu5 receptors, which are implicated in various psychiatric conditions. These studies highlight the compound's potential role in developing treatments for disorders such as anxiety and depression .
Case Study 2: Material Development
In materials science, derivatives of this compound have been used to create novel organic photovoltaic materials. Their unique electronic properties allow for improved efficiency in solar energy conversion technologies .
Mechanism of Action
The mechanism of action of Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural variations among analogues include:
- Substituent position on the pyridine ring (e.g., 6-fluoro vs. 5-fluoro).
- Ester group (methyl vs. ethyl).
- Additional functional groups (e.g., methyl, methoxy, or difluoromethyl substituents).
The table below summarizes critical parameters for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate and selected analogues:
Key Observations
Steric and electronic effects: The 6-methyl group in Methyl 2-[(6-methylpyridin-2-yl)amino]acetate introduces steric hindrance and electron-donating effects, which may reduce solubility in polar solvents relative to fluorinated analogues .
Ester Group Influence: Methyl vs. ethyl esters: Methyl esters generally exhibit higher volatility and lower hydrophobicity than ethyl esters. For example, Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate (ethyl ester) may have improved lipid solubility, affecting its absorption in biological systems .
Synthetic Accessibility: this compound’s discontinued commercial status contrasts with analogues like Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate, which remains available. This may reflect challenges in synthesis or purification, such as instability of the fluorine-amino linkage under standard conditions.
Biological Activity
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, with the CAS number 1248649-02-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10FN3O2, indicating the presence of a fluorinated pyridine moiety attached to an aminoacetate group. The compound's structure can be represented as follows:
This compound exhibits its biological effects primarily through modulation of neurotransmitter receptors, particularly the metabotropic glutamate receptor subtype 5 (mGlu5). Research indicates that compounds with similar structures can act as allosteric modulators, influencing receptor activity without directly competing with endogenous ligands .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in cellular signaling pathways. For instance, it has shown inhibitory effects on class I histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in various cancers .
Table 1: In Vitro Activity of this compound
| Target | Activity | IC50 (µM) |
|---|---|---|
| mGlu5 Receptor | Allosteric Modulation | 0.8 |
| Class I HDACs | Inhibition | <100 |
| CYP1A2 | Inhibition | <100 |
In Vivo Studies
In vivo studies further elucidate the pharmacokinetic properties and therapeutic potential of this compound. Animal models have shown that this compound can significantly reduce symptoms associated with neurological disorders by modulating glutamate signaling pathways. For example, oral administration in rodent models resulted in observable behavioral changes consistent with reduced anxiety and improved cognitive function .
Table 2: Summary of In Vivo Effects
| Study Type | Model | Effect |
|---|---|---|
| Behavioral Study | Rat Model | Reduced anxiety |
| Pharmacokinetics | Mouse Model | Favorable absorption profile |
Case Studies
Recent studies have highlighted the potential of this compound in treating conditions such as major depressive disorder (MDD) and Parkinson’s disease. For instance, a study involving the administration of this compound demonstrated significant improvements in motor function and mood stabilization in animal models of Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate, and how do reaction conditions influence yield?
- Methodology : A plausible pathway involves nucleophilic substitution of 6-fluoropyridin-2-amine with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Alternatively, coupling reactions using EDCI/HOBt or other carbodiimide-based reagents can facilitate amide/ester bond formation. Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for the methyl ester singlet (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and pyridinyl fluorine coupling (J ≈ 8–10 Hz for aromatic protons) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 199.08 (C₉H₁₀FN₂O₂).
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and N–H (~3300 cm⁻¹) .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Prioritize high-resolution (<1.0 Å) datasets and validate hydrogen bonding (e.g., N–H···O interactions) and dihedral angles (e.g., pyridine-acetate plane ~55–60°) . Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to address discrepancies in bond lengths/angles .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Molecular Docking (AutoDock Vina) : Simulate binding poses using the compound’s crystal structure (PDB ID from ) and assess binding affinity (ΔG) .
- Fluorescence Quenching : Monitor tryptophan emission shifts (λex = 280 nm) upon ligand binding to estimate Stern-Volmer constants .
Q. How does fluorination at the pyridin-2-yl position influence electronic properties and reactivity?
- Methodology :
- Cyclic Voltammetry : Compare redox potentials (E₁/₂) of fluorinated vs. non-fluorinated analogs to assess electron-withdrawing effects .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Hammett Studies : Correlate substituent effects (σₚ values) on reaction rates (e.g., ester hydrolysis) .
Q. What analytical workflows are recommended for detecting this compound in complex matrices (e.g., biological samples)?
- Methodology :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/MeCN). Monitor transitions m/z 199.08 → 138.05 (quantifier) and 199.08 → 92.03 (qualifier) .
- Microextraction by Packed Sorbent (MEPS) : Pre-concentrate samples using C18 sorbents, elute with MeOH, and validate recovery rates (>85%) .
Q. How can researchers address low reproducibility in synthetic batches?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design to identify critical factors .
- In-line PAT (Process Analytical Technology) : Monitor reactions via FTIR or Raman spectroscopy to track intermediate formation .
- Purification Troubleshooting : Employ preparative HPLC (C18, 10 µm) for challenging separations, especially if byproducts arise from fluorine-mediated side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
